molecular formula C7H11NO3 B069460 2-Isopropyl-5-oxooxazolidine-3-carbaldehyde CAS No. 177963-76-7

2-Isopropyl-5-oxooxazolidine-3-carbaldehyde

Cat. No. B069460
CAS RN: 177963-76-7
M. Wt: 157.17 g/mol
InChI Key: WTZCUPHBKVZVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-oxooxazolidine-3-carbaldehyde is a chemical compound that is widely used in scientific research. It is a versatile molecule that has a wide range of applications in various fields of science, including chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-oxooxazolidine-3-carbaldehyde is not well understood. However, it is believed to act as a nucleophile and a Michael acceptor, reacting with various electrophiles such as amines, alcohols, and thiols. The reaction produces adducts that can be further modified to produce a wide range of compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Isopropyl-5-oxooxazolidine-3-carbaldehyde in lab experiments include its high yield and purity, its versatility as a building block for the synthesis of various compounds, and its antimicrobial and anticancer properties. However, its limitations include its limited solubility in water and some organic solvents, and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the research and development of 2-Isopropyl-5-oxooxazolidine-3-carbaldehyde. Some of these include the synthesis of new derivatives with improved properties, the study of its mechanism of action, the exploration of its potential as a therapeutic agent for various diseases, and the development of new methods for its synthesis and purification.
Conclusion:
In conclusion, this compound is a versatile molecule that has a wide range of applications in scientific research. Its synthesis method is well established, and it has been shown to have antimicrobial and anticancer properties. While its mechanism of action and physiological effects are not well understood, there are many future directions for its research and development.

Synthesis Methods

The synthesis of 2-Isopropyl-5-oxooxazolidine-3-carbaldehyde involves the reaction of isopropylamine with ethyl glyoxylate in the presence of a catalyst such as titanium tetrachloride. The reaction produces a mixture of two isomers, which can be separated by chromatography. The yield of the reaction is generally high, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

2-Isopropyl-5-oxooxazolidine-3-carbaldehyde has a wide range of applications in scientific research. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a reagent for the determination of amino acids and peptides.

properties

CAS RN

177963-76-7

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

5-oxo-2-propan-2-yl-1,3-oxazolidine-3-carbaldehyde

InChI

InChI=1S/C7H11NO3/c1-5(2)7-8(4-9)3-6(10)11-7/h4-5,7H,3H2,1-2H3

InChI Key

WTZCUPHBKVZVOT-UHFFFAOYSA-N

SMILES

CC(C)C1N(CC(=O)O1)C=O

Canonical SMILES

CC(C)C1N(CC(=O)O1)C=O

synonyms

3-Oxazolidinecarboxaldehyde, 2-(1-methylethyl)-5-oxo- (9CI)

Origin of Product

United States

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